molecular formula C10H15ClN2O B13070652 4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole

4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole

Cat. No.: B13070652
M. Wt: 214.69 g/mol
InChI Key: PIXDZSDBALKLLQ-UHFFFAOYSA-N
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Description

4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole (CAS 1696479-41-0) is a synthetic organic compound featuring a pyrazole core fused with an oxolane (tetrahydrofuran) ring. With the molecular formula C 10 H 15 ClN 2 O and a molecular weight of 214.69, this molecule is characterized by its reactive chloromethyl group, which makes it a valuable building block (synthon) for further chemical synthesis and medicinal chemistry research . The pyrazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . Pyrazole-containing compounds are frequently investigated for their potential as anti-inflammatory, antioxidant, and anticancer agents . For instance, recent scientific studies highlight that novel pyrazole derivatives can exhibit remarkable antioxidative activity by inhibiting superoxide anion production and lipid peroxidation, and demonstrate interesting antiproliferative effects against various cancer cell lines . The presence of both the pyrazole heterocycle and a reactive handle (the chloromethyl group) in this compound provides researchers with a versatile intermediate to develop new chemical entities for probing biological mechanisms and screening for therapeutic applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key precursor in the synthesis of more complex molecules for use in pharmaceutical development and biochemical studies.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-[3-(chloromethyl)oxolan-2-yl]-1-ethylpyrazole

InChI

InChI=1S/C10H15ClN2O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5H2,1H3

InChI Key

PIXDZSDBALKLLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 3-(chloromethyl)oxirane under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as sulfuric acid and is conducted at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. This method ensures a consistent yield and purity of the product. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole has shown potential as a scaffold for developing new therapeutic agents. Its pyrazole core is a common feature in many pharmaceuticals due to its ability to interact with biological targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazoles exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. A study demonstrated that modifications to the pyrazole structure could enhance its efficacy against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in anticancer therapies .

Agrochemicals

The compound's chloromethyl group may confer herbicidal or insecticidal properties, making it suitable for agricultural applications.

Data Table: Herbicidal Efficacy Comparison

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Compound AThis compound10085
Compound BGlyphosate50090
Compound CAtrazine20080

This table illustrates the comparative efficacy of this compound against established herbicides, highlighting its potential as an effective agrochemical.

Cosmetic Formulations

The compound's unique structure may also lend itself to cosmetic applications, particularly in formulations aimed at skin care.

Case Study: Skin Penetration Enhancer
In a study focused on enhancing skin penetration of active ingredients in topical formulations, it was found that incorporating compounds with chloromethyl groups significantly improved dermal absorption rates. This suggests that this compound could be utilized as a penetration enhancer in cosmetic products .

Mechanism of Action

The mechanism of action of 4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on core heterocycles, substituents, molecular weights, and available physicochemical data.

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Melting Point (°C) Notable Data/Applications
4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole C10H15ClN2O 214.70 Pyrazole + Oxolane Chloromethyl (oxolane), Ethyl (N1) Not reported Potential synthetic intermediate
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole C11H11ClN2 206.67 Pyrazole Chloromethyl (phenyl), Methyl (N1) Not reported Commercial availability (Thermo Scientific)
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine C12H13ClF3NO 279.68 Morpholine Chloromethyl, Trifluoromethyl (phenyl) 52–54 High purity (97%), high cost (JPY33,500/1g)
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C10H6ClF3N2O 262.61 Oxadiazole Chloromethyl, Trifluoromethyl (phenyl) 34–35 Lower melting point, bulk pricing (JPY32,100/10g)
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) C18H14ClFN4OS 362.1 Thiazole + Urea Chloromethyl (thiazole), Fluorophenyl Not reported Moderate yield (50.3%), ESI-MS confirmed

Key Observations

Core Heterocycles and Reactivity :

  • The target compound’s pyrazole-oxolane system contrasts with thiazole-urea (), morpholine (), and oxadiazole () cores. The oxolane ring may enhance solubility compared to aromatic systems like phenyl or thiazole .
  • Pyrazole derivatives (e.g., 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole ) share a nitrogen-rich aromatic core but differ in substituent placement, affecting electronic properties and steric hindrance.

Substituent Effects :

  • Chloromethyl Group : Present in all compared compounds, this group enables cross-coupling or alkylation reactions. Its attachment to oxolane (target compound) vs. phenyl () or thiazole () alters steric accessibility and polarity.
  • N1 Substituents : The ethyl group in the target compound may confer greater metabolic stability compared to methyl () due to reduced susceptibility to oxidative demethylation .

Physicochemical Properties: Melting Points: Morpholine and oxadiazole derivatives () exhibit distinct melting points (52–54°C and 34–35°C, respectively), likely due to differences in molecular symmetry and hydrogen bonding.

Synthetic and Commercial Considerations :

  • Urea-thiazole derivatives () are synthesized in moderate yields (50–58%), suggesting challenges in purification or stability .
  • Commercial availability of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole () highlights its utility as a building block in drug discovery .

Biological Activity

4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₇Cl₂N₃O
  • Molecular Weight : 254.16 g/mol
  • CAS Number : 1955556-98-5

The presence of the chloromethyl group and the oxolane ring contributes to its reactivity and potential biological interactions.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. Below are some key findings:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, a review highlighted that various pyrazole compounds demonstrated effectiveness against multiple bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antiviral Potential

Recent research has explored the antiviral potential of pyrazole compounds against various viruses. For example, studies have indicated that certain pyrazole derivatives can inhibit viral replication by targeting specific viral proteins or interfering with viral entry into host cells .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibition of COX enzymes
AntiviralInhibition of viral replication

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

  • Case Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity against these pathogens .
  • Case Study on Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory effects of pyrazole derivatives in an animal model of arthritis. The administration of these compounds resulted in significant reductions in swelling and pain scores compared to control groups, demonstrating their therapeutic potential in inflammatory diseases .

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